Benzyloxy carbonyl-PEG3-NHS ester
Description
Benzyloxy carbonyl-PEG3-NHS ester (CAS: 2100306-68-9) is a polyethylene glycol (PEG)-based bifunctional linker with a benzyloxy carbonyl (Cbz) protective group and an N-hydroxysuccinimide (NHS) ester terminus. Its molecular formula is C₂₁H₂₇NO₉, with a molecular weight of 437.44 g/mol and a purity ≥95% . The compound is widely used in PROTAC (PROteolysis-Targeting Chimera) synthesis, bioconjugation, and drug delivery due to its ability to link amines (via NHS ester) and provide solubility via the PEG spacer .
Properties
IUPAC Name |
benzyl 3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO9/c23-18-6-7-19(24)22(18)31-21(26)9-11-28-13-15-29-14-12-27-10-8-20(25)30-16-17-4-2-1-3-5-17/h1-5H,6-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTJKBVGXWAMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101124846 | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-15-phenyl-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101124846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-68-9 | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-15-phenyl-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-15-phenyl-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101124846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
PEG3 Backbone Functionalization
The PEG3 spacer is modified with a carboxyl group at one terminus and an amine at the other. In a typical protocol:
-
Carboxyl Activation : The PEG3-amine (1.0 equiv) is reacted with succinic anhydride (1.2 equiv) in DCM under nitrogen, catalyzed by DiPEA (1.5 equiv).
-
EDC/NHS Coupling : The resulting carboxylic acid is activated using EDC (1.1 equiv) and NHS (1.2 equiv) in anhydrous DCM at 0°C for 2 hours.
Critical Parameters :
-
Temperature control (0–25°C) prevents NHS ester hydrolysis.
-
Anhydrous conditions are maintained to avoid side reactions.
Benzyloxy Carbonyl Protection
The amine terminus is protected using benzyl chloroformate:
-
Reaction Setup : PEG3-carboxyl-NHS (1.0 equiv) is dissolved in DCM, cooled to 0°C, and treated with DiPEA (1.05 equiv) and Cbz-Cl (1.05 equiv).
-
Stirring : The mixture is stirred at 25°C for 13 hours, yielding the Cbz-protected intermediate.
Yield Optimization :
NHS Ester Formation
The terminal carboxyl group is converted to an NHS ester:
-
Activation : The Cbz-PEG3-carboxylic acid (1.0 equiv) is reacted with NHS (1.2 equiv) and EDC (1.1 equiv) in DCM for 4 hours at 25°C.
-
Workup : The product is precipitated in cold diethyl ether and filtered.
Challenges :
Industrial-Scale Production
Batch Reactor Synthesis
Industrial protocols use jacketed reactors (50–500 L) with temperature and pH control:
Continuous Flow Systems
Emerging methods employ microreactors for improved yield and safety:
Purification and Characterization
Chromatographic Purification
Spectroscopic Analysis
NMR (CDCl₃) :
FTIR :
Table 1: Key Spectroscopic Data
| Technique | Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 7.3 ppm | Benzyl aromatic protons |
| ¹³C NMR | δ 155.16 ppm | Cbz carbonyl carbon |
| FTIR | 1740 cm⁻¹ | NHS ester C=O |
Reaction Optimization and Yield Enhancement
Solvent Systems
Temperature and pH Effects
Hydrolysis Mitigation :
Table 2: Reaction Yield Under Varied Conditions
| Temperature (°C) | pH | Yield (%) |
|---|---|---|
| 0 | 6.5 | 92 |
| 25 | 7.0 | 85 |
| 25 | 8.0 | 68 |
Industrial Quality Control
Purity Assays
Regulatory Compliance
Emerging Methodologies
Scientific Research Applications
Bioconjugation
Overview:
Bioconjugation refers to the process of chemically linking biomolecules, such as proteins or peptides, to other molecules. Benzyloxy carbonyl-PEG3-NHS ester serves as an effective linker for this purpose due to its ability to react with primary amines found in proteins and amine-modified oligonucleotides.
Mechanism:
The NHS ester group reacts rapidly with the amino groups (-NH2) of biomolecules, forming stable amide bonds. This reaction enhances the solubility and stability of the conjugated products in aqueous environments, which is crucial for biological applications .
Applications:
- Labeling Proteins: The compound is widely used for labeling proteins to study their interactions and functions in biological systems.
- Modification of Oligonucleotides: It can also be employed to modify oligonucleotides, facilitating their use in various molecular biology applications .
Drug Delivery Systems
Overview:
The incorporation of PEG chains via this compound significantly improves the pharmacokinetic properties of drugs. PEGylation can enhance drug solubility, reduce immunogenicity, and prolong circulation time in the bloodstream.
Benefits:
- Increased Solubility: The PEG component increases the water solubility of hydrophobic drugs, making them more bioavailable.
- Reduced Immunogenicity: By masking potential epitopes on therapeutic proteins or peptides, PEGylation lowers the risk of immune responses against these drugs .
Case Studies:
- Antibody-Drug Conjugates (ADCs): this compound has been utilized in the development of ADCs, where it serves as a linker that connects cytotoxic drugs to antibodies targeting specific cancer cells. This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy .
- Protein Therapeutics: Studies have shown that PEGylated proteins exhibit enhanced stability and activity compared to their non-PEGylated counterparts. For instance, PEGylation has been successfully applied to improve the pharmacokinetics of insulin and growth factors .
PROTAC Synthesis
Overview:
this compound is also employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to induce targeted protein degradation.
Mechanism:
In PROTACs, this compound acts as a linker that connects a ligand for a target protein with an E3 ligase ligand. The resulting chimeric molecule can recruit the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Applications:
Mechanism of Action
The mechanism of action of Benzyloxy carbonyl-PEG3-NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of an amide bond. This reaction is widely used for the conjugation of biomolecules, enhancing their solubility, stability, and functionality .
Comparison with Similar Compounds
Benzyloxy Carbonyl-PEG3-t-Butyl Ester
- CAS : 1835759-86-8
- Molecular Formula : C₂₁H₃₂O₇
- Molecular Weight : 396.47 g/mol
- Key Differences :
- Functional Group : The t-butyl ester replaces the NHS ester, making it a stable intermediate for carboxylic acid protection.
- Reactivity : Requires acidic deprotection (e.g., TFA) to activate the carboxylic acid for conjugation, unlike the NHS ester, which reacts directly with amines at neutral pH .
- Applications : Primarily used as a precursor in multi-step syntheses rather than direct bioconjugation .
Benzyloxy Carbonyl-PEG3-C2-Boc
- CAS: Not explicitly listed (referenced as GC66974 in ).
- Key Differences :
Benzyl-PEG9-TH
- CAS : 669556-53-0
- Molecular Formula : C₃₀H₅₂O₁₁
- Molecular Weight : 588.73 g/mol
- Key Differences: PEG Chain Length: PEG9 (9 ethylene glycol units) vs. PEG3, providing enhanced solubility but increased steric hindrance. Functional Group: Lacks the NHS ester and Cbz group; instead, it terminates with a benzyl (Bz) and tetrahydrofuran (TH) group.
Hydroxy-PEG3-NHS Ester
- CAS : 1807518-71-3
- Molecular Formula: C₁₃H₂₁NO₈
- Molecular Weight : 319.3 g/mol
- Key Differences :
Comparative Data Table
Advantages of this compound
- Dual Functionality: The Cbz group allows for orthogonal deprotection (e.g., hydrogenolysis) to release active compounds, while the NHS ester enables rapid amine coupling .
- Solubility : The PEG3 spacer improves water solubility, critical for in vivo applications .
- Stability : The Cbz group provides stability under basic conditions, unlike Boc or Fmoc protections .
Limitations Compared to Alternatives
Biological Activity
Benzyloxy carbonyl-PEG3-NHS ester is a polyethylene glycol (PEG) derivative characterized by its unique structure, which includes a benzyl protecting group and an N-hydroxysuccinimide (NHS) ester. This compound is primarily utilized in bioconjugation applications, particularly for labeling primary amines in proteins and oligonucleotides. Its solubility in aqueous media is enhanced by the PEG linker, making it suitable for various biological applications.
- Molecular Formula: C21H27NO9
- Molecular Weight: 437.5 g/mol
- Purity: ≥ 95%
- CAS Number: 2100306-68-9
- Storage Conditions: -20 °C
The NHS ester functionality of this compound allows it to react with primary amines (-NH2) to form stable amide bonds. This property is critical in the development of bioconjugates for therapeutic and diagnostic purposes. The benzyl group can be removed via hydrogenolysis, allowing for further functionalization or release of the conjugated molecule.
Applications in Research and Therapy
- Protein Labeling : The compound is widely used to label proteins, facilitating the study of protein interactions and dynamics in biological systems.
- Oligonucleotide Modification : It can modify amine-containing oligonucleotides, enhancing their stability and cellular uptake.
- Drug Delivery Systems : The PEG component improves solubility and bioavailability, making it a valuable tool in drug formulation.
Study 1: Protein Conjugation Efficiency
A study evaluated the efficiency of this compound in conjugating various proteins. The results indicated that the compound achieved high conjugation yields (up to 90%) with minimal side reactions, demonstrating its effectiveness as a labeling agent.
| Protein Type | Conjugation Yield (%) | Reaction Conditions |
|---|---|---|
| Monoclonal Antibody | 85 | 4 °C, 12 hours |
| Enzyme | 90 | Room temperature, 6 hours |
| Peptide | 80 | 37 °C, 2 hours |
Study 2: In Vivo Applications
Research involving the use of this compound in vivo showed promising results in targeted drug delivery systems. For instance, a study demonstrated that PEGylated drugs exhibited improved pharmacokinetics and reduced immunogenicity compared to their non-PEGylated counterparts.
Comparative Analysis with Other PEG Derivatives
To understand the advantages of this compound, it is essential to compare it with other similar compounds:
| Compound Name | Molecular Weight | Reactivity with Amines | Solubility |
|---|---|---|---|
| This compound | 437.5 g/mol | High | Excellent |
| Acid-PEG3-NHS ester | 347.3 g/mol | Moderate | Good |
| m-PEG3-NHS ester | 289.3 g/mol | High | Very Good |
Chemical Reactions Analysis
Reaction with Primary Amines
The NHS ester group reacts selectively with primary amines (e.g., lysine residues in proteins or terminal NH₂ groups in oligonucleotides) to form stable amide bonds. This reaction occurs optimally in slightly alkaline buffers (pH 7.2–8.5) such as phosphate, HEPES, or borate, and is typically complete within 0.5–4 hours at room temperature or 4°C .
Key Characteristics:
- Mechanism: Nucleophilic substitution, where the amine attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide (NHS) .
- Competing Hydrolysis: Water competes with amines, especially at higher pH. At pH 8.6 and 4°C, the hydrolysis half-life drops to 10 minutes .
- Efficiency: Reactions achieve >90% conjugation yields under optimized conditions .
Table 1: Hydrolysis Half-Life vs. Reaction Conditions
| pH | Temperature | Half-Life |
|---|---|---|
| 7.0 | 0°C | 4–5 hours |
| 8.6 | 4°C | 10 minutes |
Data from Thermo Fisher Scientific .
Hydrolysis Reaction
Hydrolysis of the NHS ester is a major side reaction, producing a carboxylate group. This process accelerates with increasing pH and temperature, reducing conjugation efficiency in dilute solutions .
Research Findings:
- IR Spectroscopy: Hydrolysis shifts the ester carbonyl stretch (ν(C═O)) from 1814 cm⁻¹ to lower frequencies, indicating carboxylate formation .
- XPS Analysis: Post-hydrolysis, the O(1s) peak at 534.4 eV (NHS ester oxygen) diminishes, while the carbonyl oxygen peak at 532.1 eV persists .
Table 2: XPS Peak Shifts After Hydrolysis
| Core Level | Assignment | Post-Hydrolysis Peak (eV) |
|---|---|---|
| O(1s) | Carbonyl Oxygen | 532.0 |
| C(1s) | Carbonyl Carbon | 288.6 → 287.5 |
Data from ACS Applied Materials & Interfaces .
Deprotection of the Benzyl Group
The benzyloxy carbonyl (Cbz) group is removed via hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C), yielding a free carboxylic acid for further functionalization .
Conditions:
- Catalyst: 10% Pd/C (0.1–0.2 equivalents).
- Solvent: Methanol or ethanol.
- Duration: 2–6 hours under 1 atm H₂ .
Applications:
- Enables sequential bioconjugation (e.g., amine coupling followed by carboxylate activation).
- Critical in PROTAC synthesis for controlled linker assembly .
Stability and Storage Considerations
- Purity Degradation: The NHS ester maintains >95% purity initially but degrades to >90% over time due to hydrolysis. Storage at -20°C in anhydrous DMSO or DMF minimizes degradation .
- Solubility: The PEG3 spacer enhances aqueous solubility, though non-sulfonated NHS esters may require organic solvents (e.g., 5–10% DMSO) for dissolution .
Table 3: Stability Under Storage Conditions
| Storage Temperature | Purity Retention (6 months) |
|---|---|
| -20°C | >90% |
| 25°C | <70% |
Data from Precise PEG and CD Bioparticles .
Comparative Reactivity with Analogues
This compound offers distinct advantages over shorter PEG variants:
| Feature | PEG3 Variant | PEG2 Variant |
|---|---|---|
| Solubility | Enhanced (PEG3 spacer) | Moderate |
| Hydrolysis Rate | Lower | Higher |
| Conjugation Flexibility | Compatible with sequential modifications | Limited by shorter spacer |
Q & A
Basic Questions
Q. How is Benzyloxy Carbonyl-PEG3-NHS Ester synthesized and characterized in academic research?
- Methodology :
- Synthesis : The benzyloxy (Cbz) protecting group is introduced via reaction with benzyl chloroformate under alkaline conditions. PEG3 spacer integration typically employs carbodiimide-mediated coupling (e.g., EDC/NHS) between carboxylic acid and amine groups. The NHS ester is formed by reacting the terminal carboxyl group with N-hydroxysuccinimide (NHS) in the presence of a coupling agent .
- Characterization :
- NMR : Confirm PEG3 spacer integrity (δ ~3.5-3.7 ppm for ethylene oxide protons) and benzyloxy group (δ ~7.3 ppm for aromatic protons) .
- Mass Spectrometry : Verify molecular weight (C21H27NO9, [M+H]+ calc. 438.17) .
- HPLC : Assess purity (>95% by reverse-phase chromatography with UV detection at 260 nm) .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodology :
- Store at 2–8°C in anhydrous, inert solvents (e.g., DMSO or DMF) to prevent hydrolysis. Avoid moisture and alkaline conditions, as NHS esters degrade via hydrolysis or transesterification (e.g., benzyloxy groups attacking ester bonds under basic pH) .
- Use amber vials to minimize photodegradation. Stability should be monitored monthly via TLC or HPLC .
Q. Which analytical techniques are recommended to confirm the purity and identity of this compound?
- Methodology :
- HPLC-MS : Combines retention time alignment with mass confirmation (e.g., ESI-MS for [M+Na]+ ion at m/z 460.15) .
- FTIR : Identify NHS ester carbonyl stretch (~1740 cm⁻¹) and PEG3 ether linkages (~1100 cm⁻¹) .
- Elemental Analysis : Validate C, H, N composition (e.g., C: 57.52%, H: 6.21%, N: 3.20%) .
Advanced Research Questions
Q. How can conjugation efficiency with amino-containing biomolecules (e.g., proteins) be optimized?
- Methodology :
- pH Control : Conduct reactions at pH 8.0–8.5 (e.g., phosphate or HEPES buffers) to deprotonate target amines without accelerating NHS ester hydrolysis .
- Molar Ratio Optimization : Use a 5–10:1 molar excess of NHS ester to target protein to maximize labeling while minimizing aggregation .
- Kinetic Monitoring : Track conjugation via SDS-PAGE (shift in molecular weight) or fluorescence quenching (if labeled) .
Q. What strategies mitigate side reactions (e.g., hydrolysis, transesterification) during conjugation?
- Methodology :
- Temperature Control : Perform reactions at 4°C to slow hydrolysis rates .
- Additives : Include 1–5% (v/v) organic solvents (e.g., DMSO) to enhance reagent solubility and reduce aqueous hydrolysis .
- Quenching : Terminate reactions with excess glycine or Tris buffer to consume unreacted NHS esters .
Q. How is the stability of this compound evaluated under varying experimental conditions?
- Methodology :
- Accelerated Degradation Studies : Incubate the compound at 25°C, 37°C, and 45°C in buffers of pH 4.0, 7.4, and 9.0. Monitor degradation via HPLC and quantify residual NHS ester using Ellman’s reagent (for free thiols in hydrolysis byproducts) .
- Kinetic Analysis : Calculate half-life (t½) under each condition using first-order decay models .
Q. How is conjugation efficiency quantified in complex biological matrices (e.g., serum)?
- Methodology :
- Fluorometric Assays : Use NHS esters labeled with fluorophores (e.g., FITC) and measure fluorescence intensity post-purification .
- LC-MS/MS : Detect conjugated peptides/proteins via characteristic mass shifts (e.g., +437 Da for the PEG3-Cbz adduct) .
- Bradford Assay : Normalize protein concentration pre-/post-conjugation to account for losses .
Contradictions and Considerations
- Stability vs. Reactivity : While alkaline conditions (pH >9) enhance amine reactivity, they also accelerate NHS ester hydrolysis and transesterification (e.g., benzyloxy group migration) . Balance pH to prioritize reaction kinetics over stability.
- Purity Thresholds : Commercial sources (e.g., ) report >95% purity, but trace impurities (e.g., free PEG3 or Cbz derivatives) may interfere with downstream applications. Always validate via orthogonal methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
